
N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)cyclopropanecarboxamide” is complex, consisting of a fluoropyrimidinyl group attached to a piperidinyl group, which is further attached to a cyclopropanecarboxamide group. The InChI code for a related compound, “1-(5-fluoropyrimidin-2-yl)piperidin-4-one”, is1S/C9H10FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6H,1-4H2 .
Aplicaciones Científicas De Investigación
Antibacterial Agents
The structural analogs of N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide have been explored for their antibacterial properties. Specifically, derivatives such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole have shown potential antibacterial activity . These compounds are synthesized using piperidine-4-carboxylic acid and exhibit activity against bacteria like Staphylococcus aureus.
Cancer Research
Piperidine derivatives, including those with a fluoropyrimidinyl substituent, have been investigated for their anticancer properties. Studies have shown that the presence of halogen, carboxyl, nitro, or methyl groups on the piperidine ring can increase the cytotoxicity against cancer cells . This suggests that N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide could be a valuable scaffold for developing new anticancer drugs.
Neuropharmacology
In the field of neuropharmacology, piperidine-based compounds are significant due to their impact on neurological pathways. For instance, benzisoxazole derivatives with a piperidine moiety are known inhibitors of acetylcholinesterase, which are used in treating Alzheimer’s disease . The fluoropyrimidinyl group in the compound of interest could potentially enhance these effects, leading to new treatments for neurodegenerative conditions.
Opioid Receptor Research
The compound’s structure is reminiscent of fentanyl analogs, which are potent opioids. Research into new fentanyl analogs, including those with fluorinated piperidine groups, has been crucial in understanding opioid receptor binding and the development of pain management drugs . The compound could serve as a model for studying the metabolic pathways and potencies of new synthetic opioids.
Drug Synthesis Intermediates
Compounds with the piperidine and fluoropyrimidinyl groups are often used as intermediates in the synthesis of more complex drugs. For example, they are key in the production of paliperidone, an antipsychotic medication . The compound could be a critical intermediate in the synthesis of similar pharmacologically active molecules.
Pharmacological Modifiers
The modification of existing drug molecules to improve their efficacy and reduce side effects is a common practice in pharmacology. The compound N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide could be used to modify pharmacologically active structures, potentially leading to drugs with improved antimicrobial activity .
Propiedades
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O/c14-10-7-15-13(16-8-10)18-5-3-11(4-6-18)17-12(19)9-1-2-9/h7-9,11H,1-6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRACACNMSMZATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

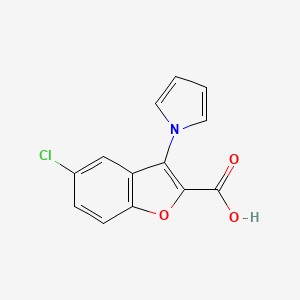
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)
![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
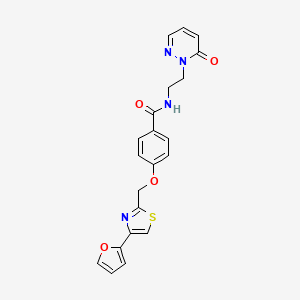
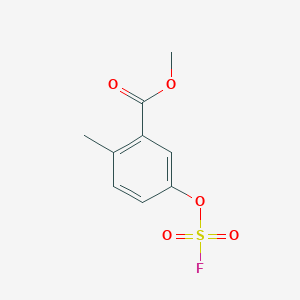
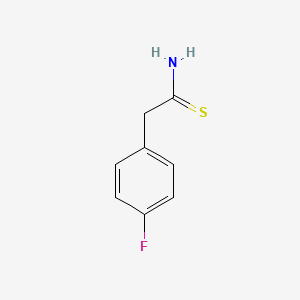
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)

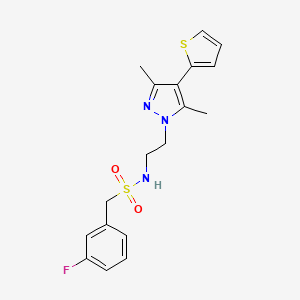
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea](/img/structure/B2753942.png)
![Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2753944.png)